3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

mPGES-1 inhibition prostaglandin E2 anti-inflammatory target

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a synthetic piperidine derivative featuring a 4-bromo-2-ethylphenoxy substituent at the piperidine 3-position, supplied as the hydrochloride salt. The compound possesses a molecular formula of C₁₃H₁₉BrClNO and a molecular weight of 320.65 g/mol.

Molecular Formula C13H19BrClNO
Molecular Weight 320.65 g/mol
CAS No. 1220035-19-7
Cat. No. B1525142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride
CAS1220035-19-7
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
InChIInChI=1S/C13H18BrNO.ClH/c1-2-10-8-11(14)5-6-13(10)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H
InChIKeyQNTZYIKNDIOMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride (CAS 1220035-19-7) – Baseline Identity, Physicochemical Profile, and Research-Grade Sourcing Considerations


3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a synthetic piperidine derivative featuring a 4-bromo-2-ethylphenoxy substituent at the piperidine 3-position, supplied as the hydrochloride salt . The compound possesses a molecular formula of C₁₃H₁₉BrClNO and a molecular weight of 320.65 g/mol . Its structural features—an ortho-ethyl group on the phenoxy ring, para-bromine substitution, and attachment at the piperidine 3-position—differentiate it within the broader class of phenoxypiperidine building blocks and intermediates commonly used in medicinal chemistry and agrochemical research .

Why 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride Cannot Be Interchanged with Generic Phenoxypiperidine Analogs


The specific combination of the piperidine 3-phenoxy substitution pattern, the ortho-ethyl group, and the para-bromine on the phenyl ring creates a unique three-dimensional electronic and steric profile that is not replicated by the corresponding 4-phenoxy positional isomer (CAS 1220032-62-1), the pyrrolidine ring-contracted analog (CAS 1220032-64-3), or the des-ethyl analog (CAS 1185025-37-9) . In phenoxypiperidine series, the position of the ether linkage on the piperidine ring directly influences pKa, nitrogen accessibility, and pharmacophoric geometry, while the ethyl substituent modulates both lipophilicity and metabolic stability . Generic substitution without confirming target-specific structure–activity relationships risks loss of potency, altered selectivity, or unpredictable pharmacokinetic behaviour .

Quantitative Differentiator Evidence for 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride – Comparator-Anchored Data Guide


PGES-1 Enzyme Inhibition: The Sole Publicly Available Biological Activity Datum for This Scaffold

The target compound is reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 506 nM in a human HEK293 cell-based HTRF assay measuring PGE₂ production [1]. No direct comparator data are available within the same assay for the 4-phenoxy positional isomer, the pyrrolidine analog, or the des-ethyl derivative. Consequently, relative potency versus analogs cannot be quantified. However, this IC₅₀ value establishes a benchmark for the 3-(4-bromo-2-ethylphenoxy)piperidine scaffold and provides a selection-relevant filter: laboratories investigating mPGES-1 as a target can reproduce this assay to benchmark their in-house analogs, using the target compound as a structurally defined reference point [1].

mPGES-1 inhibition prostaglandin E2 anti-inflammatory target

Piperidine 3-Phenoxy vs. 4-Phenoxy Substitution: Class-Level Conformational and Pharmacophoric Impact

In the broader phenoxypiperidine class, moving the phenoxy substituent from the piperidine 4-position to the 3-position alters the geometry of the basic nitrogen relative to the aromatic ring, modifying the distance and angle between putative hydrogen-bond donor/acceptor and hydrophobic motifs [1]. For receptor targets that differentiate 3- versus 4-substituted piperidines—such as the sigma-1 receptor, certain GPCRs, and ion channels—this positional isomerism can produce large shifts in affinity and functional activity, though no published data specific to the 4-bromo-2-ethylphenoxy pair exist [1]. The 3-substitution also introduces a chiral centre at the piperidine carbon bearing the ether, creating the potential for enantioselective pharmacology that is absent in the achiral 4-substituted analog [1].

medicinal chemistry scaffold topology structure–activity relationship

Ortho-Ethyl Substituent Effect: Lipophilicity and Steric Bulk Differentiator vs. Des-Ethyl Analog

The ortho-ethyl group on the phenoxy ring increases calculated logP by approximately 0.8–1.2 log units relative to the des-ethyl analog 3-(4-bromophenoxy)piperidine (CAS 1185025-37-9), based on fragment-based additive models for aromatic alkyl substitution . This lipophilicity increment enhances membrane permeability potential but also raises the risk of increased metabolic clearance via CYP-mediated oxidation and higher plasma protein binding . The ethyl group also introduces steric hindrance adjacent to the ether linkage, restricting conformational freedom of the phenoxy ring relative to the piperidine core—a feature that can be exploited to lock a bioactive conformation if the target binding site accommodates this restricted geometry .

lipophilicity metabolic stability drug design

Piperidine vs. Pyrrolidine Ring Size: Conformational Flexibility and Basicity Differences

The six-membered piperidine ring of the target compound is conformationally more flexible than the five-membered pyrrolidine ring of the ring-contracted analog 3-(4-bromo-2-ethylphenoxy)pyrrolidine (CAS 1220032-64-3). Piperidine typically exhibits a pKa of ~10.6–11.0 for the conjugate acid, compared to ~10.2–10.6 for pyrrolidine, meaning the target compound will be approximately 50–70% more protonated at physiological pH (7.4) . The larger ring also permits the nitrogen lone pair to adopt a greater range of orientations relative to the phenoxy substituent, which can influence target engagement in binding pockets that prefer an axial vs. equatorial presentation of the basic nitrogen .

ring size pKa conformational analysis

Evidence-Backed Application Scenarios for 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride


mPGES-1 Inhibitor Lead Identification and SAR Expansion

With an IC₅₀ of 506 nM against mPGES-1 in human HEK293 cells , this compound serves as a structurally tractable starting point for medicinal chemistry optimisation targeting prostaglandin E₂-driven inflammation. Research groups can use it as a reference inhibitor to benchmark newly synthesised analogs, ensuring consistent assay conditions and enabling direct potency comparisons within an in-house SAR program.

Sigma-1 Receptor Ligand Discovery Leveraging 3-Phenoxypiperidine Topology

The 3-phenoxypiperidine motif is a privileged scaffold in sigma-1 receptor ligand design, with high-affinity ligands reported in the phenoxyalkylpiperidine class . The target compound provides a functionalised entry point for further N-alkylation or N-acylation to explore sigma-1 affinity, selectivity over sigma-2, and functional activity (agonist vs. antagonist), building on established class-level SAR .

Cross-Coupling Substrate for Diversification of the Piperidine Scaffold

The para-bromine atom on the phenoxy ring is a competent handle for palladium-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the aryl ring without altering the piperidine core . This makes the compound valuable as a common intermediate for generating focused libraries where the 3-phenoxypiperidine geometry is held constant while the aryl substituent is varied.

Physicochemical Probe for Ortho-Ethyl Lipophilicity Effects in CNS Drug Design

The ortho-ethyl group provides a measurable lipophilicity increment (estimated ΔcLogP ≈ +0.8–1.2 vs. the des-ethyl analog) along with restricted aryl ether rotation . CNS drug discovery teams can use this compound as a matched-pair probe to empirically determine the impact of ortho-alkyl substitution on permeability, P-glycoprotein efflux, and intrinsic microsomal clearance in their specific assay cascades .

Quote Request

Request a Quote for 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.